

# 1,1,1-Trifluoropropan-2-amine synthesis and purification

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## Compound of Interest

Compound Name: 1,1,1-Trifluoropropan-2-amine

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An In-depth Technical Guide on the Synthesis and Purification of **1,1,1-Trifluoropropan-2-amine**

## Introduction

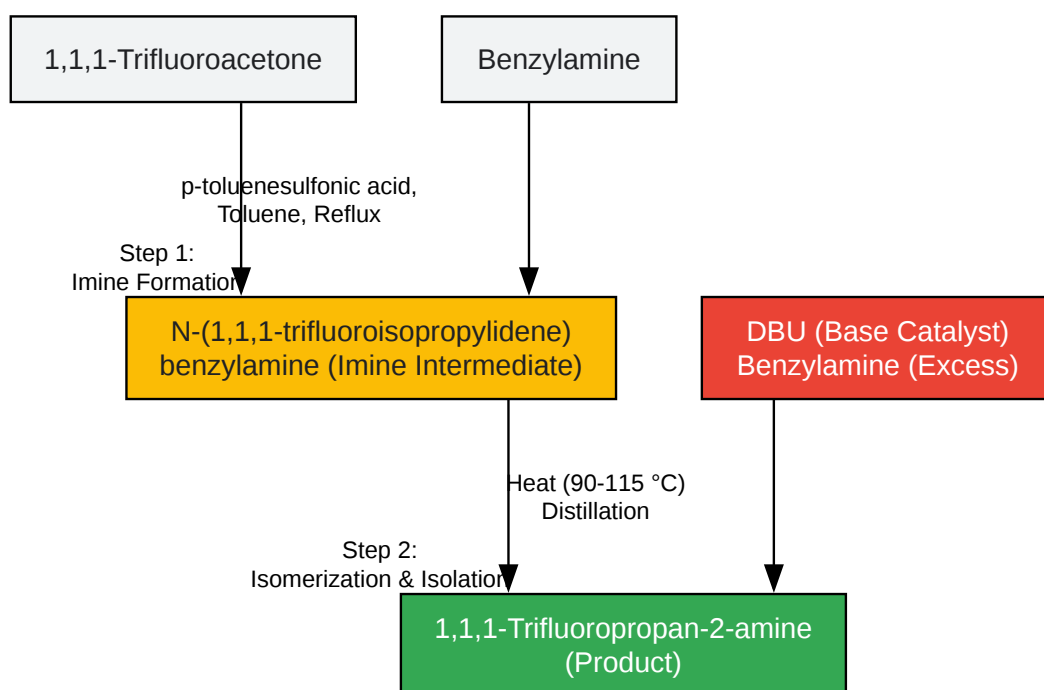
**1,1,1-Trifluoropropan-2-amine**, also known as trifluoroisopropylamine, is a critical fluorinated building block in the development of pharmaceuticals and agrochemicals.<sup>[1]</sup> The presence of the trifluoromethyl group can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity. The amine is a chiral compound, and access to both its racemic and enantiomerically pure forms is of high value.<sup>[1]</sup> Industrial-scale synthesis of the enantiomers has been achieved through the fluorination of D- or L-alanine using sulfur tetrafluoride (SF<sub>4</sub>), but the toxicity and specialized handling requirements of SF<sub>4</sub> have driven the development of alternative methods suitable for standard laboratory settings.<sup>[1]</sup> This guide provides a detailed overview of common synthetic routes and purification strategies for this versatile compound.

## Synthetic Routes

Several methodologies have been established for the synthesis of **1,1,1-trifluoropropan-2-amine**, starting from various precursors. The most common approaches involve the transformation of 1,1,1-trifluoroacetone or its derivatives.

## Base-Catalyzed Isomerization of a Benzyl Imine

A widely used method involves the formation of an imine from 1,1,1-trifluoroacetone and benzylamine, followed by a base-catalyzed rearrangement and distillation of the final product. This process avoids high-pressure hydrogenation and can be performed in standard laboratory glassware.[2]



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Caption: Synthesis via Imine Isomerization.

Step 1: Preparation of N-(1,1,1-trifluoroisopropylidene)benzylamine[2]

- To a solution of p-toluenesulfonic acid (1.5 g) in toluene (10 L), add 1,1,1-trifluoroacetone (3360 g) after cooling the mixture to 0 °C.
- Slowly add benzylamine (3225 g) over 3 hours, maintaining the temperature between 0 and 10 °C.

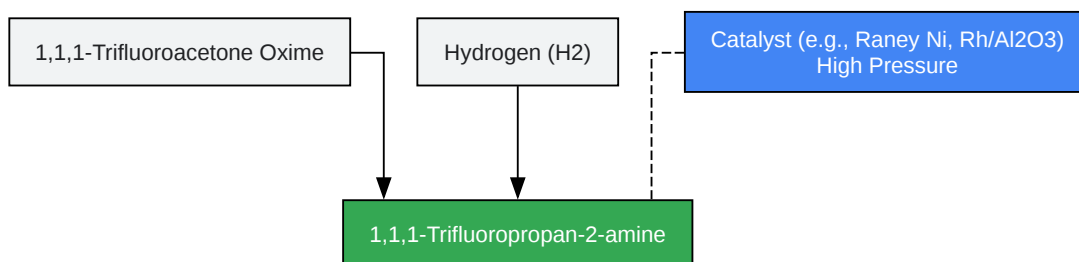
- Heat the reaction mixture at reflux for 15 hours, removing the water formed during the reaction using a Dean-Stark apparatus or similar water separator.
- After cooling to room temperature, remove the solvent under vacuum. The resulting crude product, N-(1,1,1-trifluoroisopropylidene)benzylamine, can be used in the next step without further purification.

#### Step 2: Preparation of **1,1,1-Trifluoropropan-2-amine**[\[2\]](#)

- In a three-necked flask equipped with a stirrer, dropping funnel, and a distillation apparatus with an ice-cooled receiving flask, place the crude N-(1,1,1-trifluoroisopropylidene)benzylamine (4643 g).
- Add excess benzylamine (2755 g) to the flask and heat the mixture to 90 °C.
- Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (20 mL). The product, **1,1,1-trifluoropropan-2-amine**, will begin to distill.
- Increase the reaction temperature to 115 °C and add an additional 25 mL of DBU.
- Continue heating at 115 °C and collect the distillate until no more product comes over. The pure product is collected in the ice-cooled flask.

## Reduction of **1,1,1-Trifluoroacetone Oxime**

Another common industrial method is the reduction of 1,1,1-trifluoroacetone oxime. This reaction typically requires high-pressure hydrogenation and a metal catalyst.[\[3\]](#)



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Caption: Synthesis via Oxime Reduction.

This is a generalized protocol based on patented processes.

- Charge a high-pressure reactor (autoclave) with 1,1,1-trifluoroacetone oxime and a suitable solvent (e.g., an alcohol).
- Add the hydrogenation catalyst, such as Raney Nickel or Rhodium on alumina.[3]
- Seal the reactor and purge it with nitrogen, followed by hydrogen gas.
- Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 bar).[3]
- Heat the mixture to the reaction temperature (e.g., 90 °C) with vigorous stirring.[3]
- Maintain the reaction under these conditions for several hours (e.g., 2.5 hours) until hydrogen uptake ceases.[3]
- Cool the reactor, vent the excess hydrogen pressure, and purge with nitrogen.
- Filter the reaction mixture to remove the catalyst.
- The product can be isolated from the filtrate by distillation.

## Synthesis from 1,1,1-Trifluoroisopropanol

An alternative route begins with the more readily available alcohol, which is first converted to a sulfonate ester, a good leaving group, and then displaced with ammonia.[3]

### Step 1: Synthesis of 1,1,1-Trifluoroisopropyl p-toluenesulfonate[3]

- In a three-necked flask, combine 1,1,1-trifluoroisopropanol (45.6 g, 0.4 mol), dichloroethane (200 g), and triethylamine (48.6 g, 0.48 mol).
- Add p-toluenesulfonyl chloride (83.9 g, 0.44 mol) to the mixture.
- Heat the reaction to 50 °C and maintain with stirring for 3 hours.
- Cool the mixture to room temperature and wash twice with purified water (100 mL each).
- Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by distillation to yield the sulfonate ester.

### Step 2: Amination to 1,1,1-Trifluoropropan-2-amine[3]

- Place the crude sulfonate ester in a high-pressure reactor with a polar aprotic solvent.
- Heat the reactor to between 60-100 °C.
- Introduce ammonia gas, maintaining a pressure of 0.4-0.8 MPa.
- Continue the reaction for 3-10 hours.
- After cooling and venting, the product is isolated from the reaction mixture by rectification.[3]

## Comparison of Synthetic Routes

Method	Starting Material	Key Reagents	Conditions	Yield	Purity	Notes
Imine Isomerization	1,1,1-Trifluoroacetone	Benzylamine, DBU, p-TSA	90-115 °C, atmospheric pressure	Good	>99% (after distillation) [2]	Avoids high-pressure equipment but uses a large amount of benzylamine.[3]
Oxime Reduction	1,1,1-Trifluoroacetone Oxime	H <sub>2</sub> , Raney Ni	90 °C, 50 bar	86%[3]	High	Requires specialized high-pressure hydrogenation equipment. [3]
Oxime Reduction	1,1,1-Trifluoroacetone Oxime	H <sub>2</sub> , Rh/Al <sub>2</sub> O <sub>3</sub>	147 °C (gas phase)	80%[3]	94% selectivity[3]	Gas-phase process suitable for continuous flow production. [3]
Sulfonate Displacement	1,1,1-Trifluoroisopropanol	TsCl, NEt <sub>3</sub> , Ammonia	60-100 °C, 0.4-0.8 MPa	High	>99.5% (after rectification)[3]	Mild pressure conditions compared to hydrogenation; readily available

starting  
material.[3]

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## Purification

Purification is critical to obtaining **1,1,1-trifluoropropan-2-amine** of sufficient quality for subsequent use. The appropriate method depends on the nature of the impurities and whether a racemic or enantiomerically pure product is desired.

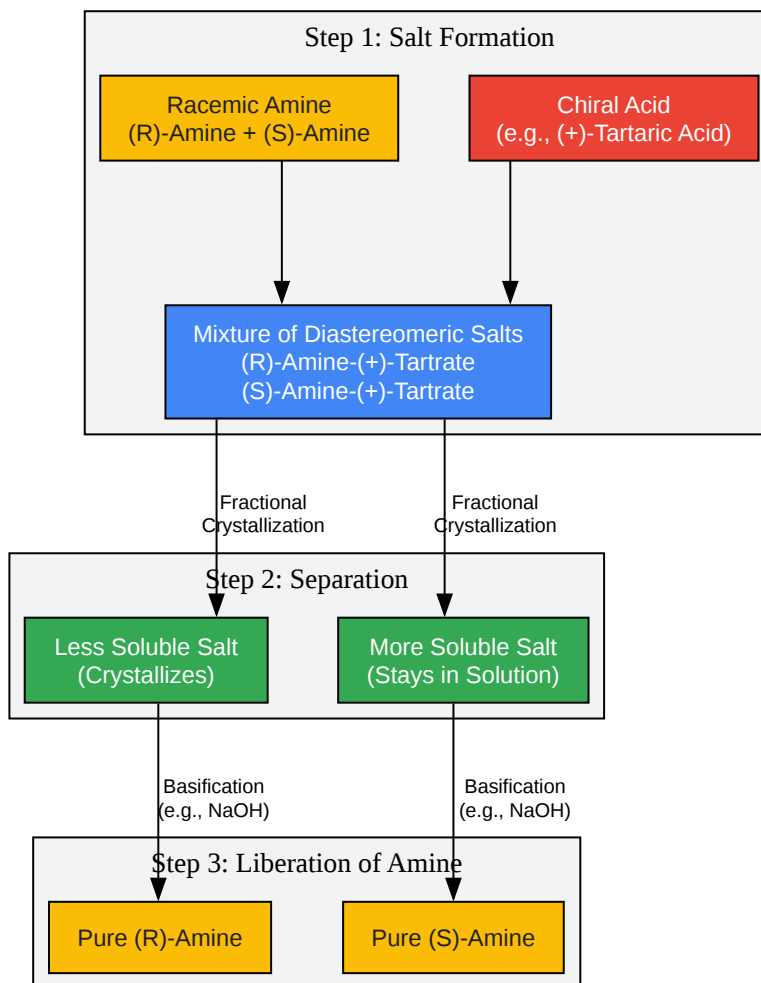
## Fractional Distillation

Given its low boiling point of 46-47 °C, fractional distillation is the primary method for purifying the crude product.[2] This technique is effective at separating the amine from higher-boiling starting materials, solvents, and byproducts.[4]

- Set up a fractional distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux), a condenser, and a receiving flask.[4] It is crucial that the receiving flask is cooled in an ice bath due to the product's volatility.
- Charge the distillation flask with the crude amine mixture.
- Gently heat the flask. The more volatile components will rise through the column.[4]
- Maintain a slow and steady distillation rate to ensure good separation.
- Collect the fraction that distills at a constant temperature corresponding to the boiling point of **1,1,1-trifluoropropan-2-amine** (46-47 °C).[2]

## Chiral Resolution of Racemic Amine

For applications requiring a single enantiomer, resolution of the racemic amine is a common strategy. This is often achieved by forming diastereomeric salts with a chiral resolving agent.



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Caption: Workflow for Diastereomeric Salt Resolution.

This is a generalized protocol based on established chemical principles for resolving amines.<sup>[1]</sup>  
<sup>[5]</sup>

- Dissolve the racemic **1,1,1-trifluoropropan-2-amine** in a suitable solvent, such as ethanol or a mixture of ethanol and water.
- In a separate flask, dissolve an equimolar amount of an enantiomerically pure resolving agent, such as (+)-tartaric acid, in the same solvent, heating gently if necessary.<sup>[1]</sup>



- Slowly add the tartaric acid solution to the amine solution. A precipitate of the diastereomeric salts should begin to form.
- Allow the mixture to cool slowly to room temperature and then in an ice bath or refrigerator to maximize crystallization of the less soluble diastereomeric salt.
- Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. The enantiomeric excess (ee) can be checked at this stage.
- To recover the free amine, suspend the purified diastereomeric salt crystals in water and add a strong base (e.g., aqueous NaOH) until the solution is strongly alkaline.
- Extract the liberated free amine into a low-boiling organic solvent, such as diethyl ether or dichloromethane.
- Dry the organic extracts over an anhydrous drying agent (e.g.,  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ ), filter, and carefully remove the solvent by distillation to yield the enantiomerically enriched amine.
- The mother liquor from step 5 contains the other diastereomeric salt, from which the other amine enantiomer can be recovered using the same basification and extraction procedure.

## Physical and Chemical Data

Property	Value	Source
Chemical Formula	$\text{C}_3\text{H}_6\text{F}_3\text{N}$	[6]
Molar Mass	113.08 g/mol	-
Boiling Point	46-47 °C	[2]
Appearance	Colorless liquid	[7]
HCl Salt Melting Point	220-222 °C	
Storage Conditions	Inert atmosphere, freezer (-20°C)	[6]

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